ASK1 Kinase Inhibition by a Benzothiazolyl-Pyrrolone
The derivative BPyO-34, a benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one, inhibits the Apoptosis Signal-Regulating Kinase 1 (ASK1) with an IC50 of 0.52 μM in a kinase assay [1]. This is a direct head-to-head comparison within a series of 34 analogs, where the majority of derivatives exhibited significantly lower potency, highlighting the critical role of specific substitutions on the 4-hydroxy-pyrrolone core. In contrast, a related scaffold, the 5-hydroxy-pyrrol-2-one-based CCK2 antagonist PNB-001, shows a much higher potency of 10 nM against a GPCR target, but this difference in target and chemotype underscores the fact that activity is not transferable between pyrrolone sub-classes [2].
| Evidence Dimension | ASK1 kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 0.52 μM |
| Comparator Or Baseline | Majority of 34 structural analogs in the study |
| Quantified Difference | Superior potency compared to the majority of analogs |
| Conditions | In vitro kinase assay |
Why This Matters
This demonstrates that the 4-hydroxy-pyrrol-2-one scaffold, when appropriately functionalized, yields potent intracellular target engagement, a key differentiator for procurement over less active pyrrolone analogs for kinase inhibitor programs.
- [1] Volynets, G. P., et al. (2015). Identification of apoptosis signal-regulating kinase 1 (ASK1) inhibitors among the derivatives of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one. Bioorganic & Medicinal Chemistry Letters, 25(6), 1297-1300. View Source
- [2] Scholarmate. (2021). Cholecystokinin-2/gastrin antagonists: 5-hydroxy-5-aryl-pyrrol-2-ones as anti-inflammatory analgesics. Retrieved from https://www.scholarmate.com. View Source
